Ortho-Ethoxy Substitution Increases Hydrogen Bond Acceptor Capacity Relative to Unsubstituted 3-Phenylpyrrolidine
3-(2-Ethoxyphenyl)pyrrolidine possesses two hydrogen bond acceptor (HBA) sites—the pyrrolidine nitrogen and the ethoxy oxygen—compared to a single HBA site (pyrrolidine nitrogen only) in the unsubstituted parent compound 3-phenylpyrrolidine (CAS 936-44-7). This difference is quantitatively captured by PubChem-computed Cactvs descriptors [1]. The additional HBA capacity enables the ortho-ethoxy compound to form dual hydrogen bond interactions with biological targets, a feature absent in the parent scaffold. This doubling of HBA count may be particularly consequential in fragment-based screening where each polar interaction contributes to binding enthalpy [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count (computed) |
|---|---|
| Target Compound Data | 2 H-bond acceptors |
| Comparator Or Baseline | 3-Phenylpyrrolidine (CAS 936-44-7): 1 H-bond acceptor |
| Quantified Difference | +1 H-bond acceptor (2× increase) |
| Conditions | PubChem Cactvs 3.4.8.18 descriptor computation [1] |
Why This Matters
A twofold increase in hydrogen bond acceptor count directly expands the accessible chemical space for target engagement, making the ortho-ethoxy analog a more versatile fragment for hit discovery campaigns.
- [1] PubChem. (2025). Compound Summary: 3-Phenylpyrrolidine (CID 3146743) – Computed Properties. National Center for Biotechnology Information. H-Bond Acceptor Count = 1. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3146743 View Source
- [2] PubChem. (2025). Compound Summary for CID 53775392: 3-(2-Ethoxyphenyl)pyrrolidine – Computed Properties. H-Bond Acceptor Count = 2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53775392 View Source
